(2'-Oxo-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indol]-4-YL)methyl salicylate
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Overview
Description
(2’-Oxo-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indol]-4-YL)methyl salicylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Oxo-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indol]-4-YL)methyl salicylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indole derivatives with dioxolane compounds in the presence of a catalyst can lead to the formation of the spiro linkage . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2’-Oxo-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indol]-4-YL)methyl salicylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydro derivatives. Substitution reactions can result in the formation of new compounds with altered functional groups.
Scientific Research Applications
(2’-Oxo-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indol]-4-YL)methyl salicylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2’-Oxo-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indol]-4-YL)methyl salicylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3’-Methyl-2-oxo-1’,5’-diphenyl-1’,7’-dihydrospiro[indoline-3,4’-pyrazolo[3,4-b]pyridine]-6’-carboxylic acid
- Dispiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline-1’,2’'-thiazolo[3,2-a]pyrimidine] derivatives
Uniqueness
What sets (2’-Oxo-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indol]-4-YL)methyl salicylate apart from similar compounds is its specific spiro linkage and the presence of both indole and dioxolane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15NO6 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
(2'-oxospiro[1,3-dioxolane-2,3'-1H-indole]-4-yl)methyl 2-hydroxybenzoate |
InChI |
InChI=1S/C18H15NO6/c20-15-8-4-1-5-12(15)16(21)23-9-11-10-24-18(25-11)13-6-2-3-7-14(13)19-17(18)22/h1-8,11,20H,9-10H2,(H,19,22) |
InChI Key |
ZLNAFOVWKDDTGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2(O1)C3=CC=CC=C3NC2=O)COC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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